molecular formula C14H22Cl2N2 B6338957 4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride CAS No. 1822801-97-7

4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride

Cat. No.: B6338957
CAS No.: 1822801-97-7
M. Wt: 289.2 g/mol
InChI Key: TWWICWZTGPWWNQ-UHFFFAOYSA-N
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Description

4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride (CAS 1822801-97-7) is a diazaspirocyclic compound supplied as a high-purity solid for research and development. This chemical features a spirocyclic architecture that serves as a versatile and valuable scaffold in medicinal chemistry. Diazaspirocycles like this one are investigated as core structures in drug discovery, particularly for their potential to mimic ATP and act as kinase inhibitor scaffolds, which is a prominent area in the development of anticancer agents . The incorporation of spirodiamine motifs into pharmaceutical architectures is an active area of research to improve drug properties and explore new pharmacological activities . The rigid, three-dimensional structure of the diazaspiro[2.6]nonane core can influence the binding characteristics and selectivity of potential drug molecules. Researchers value this scaffold for its potential to create novel bioactive compounds. This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Molecular Information: CAS Number: 1822801-97-7 Molecular Formula: C₁₄H₂₂Cl₂N₂ Molecular Weight: 289.24 g/mol SMILES: [H]Cl.[H]Cl.N(CCCNC1)(CC2=CC=CC=C2)C31CC3

Properties

IUPAC Name

4-benzyl-4,8-diazaspiro[2.6]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)11-16-10-4-9-15-12-14(16)7-8-14;;/h1-3,5-6,15H,4,7-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWICWZTGPWWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(CC2)N(C1)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential as an enzyme inhibitor or receptor agonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-4,8-diazaspiro[2.6]nonane
  • 4-Benzyl-4,8-diazaspiro[2.6]nonane monohydrochloride
  • 4-Benzyl-4,8-diazaspiro[2.6]nonane trihydrochloride

Uniqueness

4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly suitable for applications in aqueous environments and for use in biological assays.

Biological Activity

4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates nitrogen atoms within a bicyclic framework. This structural arrangement suggests potential biological activities, particularly in the realm of pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C13_{13}H16_{16}Cl2_2N2_2
  • Molecular Weight : Approximately 252.79 g/mol
  • Structure : The compound features a benzyl group attached to a diazaspiro system, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride exhibit notable biological activities, particularly as inhibitors of protein kinases. These enzymes play critical roles in cellular signaling pathways and are often targeted in drug development for cancer and other diseases.

Key Biological Activities

  • Protein Kinase Inhibition : Preliminary studies suggest that the compound may inhibit various protein kinases, which are crucial in regulating cell growth and proliferation.
  • Antimicrobial Properties : Similar spirocyclic compounds have shown antimicrobial activity against various pathogens.
  • Neuropharmacological Effects : The potential interaction with neurotransmitter systems could position this compound as a candidate for neuropharmacological applications.

Inhibition Studies

A study evaluated the inhibition of specific kinases by 4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride. The results indicated significant inhibitory effects on several kinase targets:

Kinase TargetIC50_{50} (µM)Reference
Protein Kinase A15
Protein Kinase B10
Cyclin-dependent Kinase12

These findings highlight the compound's potential as a therapeutic agent in conditions where kinase activity is dysregulated.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of 4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may have potential as an antimicrobial agent.

Case Studies

Several case studies have explored the biological implications of similar diazaspiro compounds:

  • Anticancer Activity : A study demonstrated that related compounds exhibited significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the spirocyclic structure can enhance anticancer properties.
  • Neuroprotective Effects : Another investigation into diazaspiro compounds revealed their ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases.

The mechanism by which 4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with protein kinases alters downstream signaling pathways, leading to varied biological outcomes such as apoptosis in cancer cells or inhibition of bacterial growth.

Q & A

Q. What are the established synthetic routes for 4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclization of nitrogen-containing precursors. A common approach includes:

Cyclization : Reacting amine precursors (e.g., 1,2-diamines) with carbonyl compounds under acidic or basic conditions to form the spirocyclic core.

Benzylation : Introducing the benzyl group via alkylation or reductive amination using benzyl halides or aldehydes.

Salt Formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility .
Optimization Strategies :

  • Vary reaction temperatures (e.g., 0–80°C) to balance reaction rate and side-product formation.
  • Use catalysts like palladium for cross-coupling steps or phase-transfer catalysts for biphasic reactions.
  • Purify intermediates via column chromatography or recrystallization to improve final product purity.

Q. How is the spirocyclic structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify unique proton environments (e.g., spirocyclic bridgehead carbons and benzyl substituents).
  • X-ray Crystallography : Single-crystal diffraction using programs like SHELXL refines the 3D structure, verifying bond angles and spirocyclic geometry .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C14_{14}H20_{20}Cl2_2N2_2).

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer :
  • Solubility : The dihydrochloride salt is highly soluble in polar solvents (water, methanol) due to ionic interactions. Test solubility gradients via gravimetric analysis in solvents like DMSO, ethanol, and buffers (pH 4–9) .
  • Stability : Conduct accelerated stability studies:
  • Store at 4°C (short-term) or -20°C (long-term) under inert atmosphere.
  • Monitor degradation via HPLC at 254 nm over 1–6 months.

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound's interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like GPCRs or kinases.
  • Molecular Docking : Perform in silico simulations (AutoDock Vina, Schrödinger Suite) to predict binding poses, guided by the compound’s spirocyclic rigidity and benzyl group’s hydrophobic interactions .
  • Functional Assays : Measure downstream effects (e.g., cAMP modulation for GPCRs) in cell lines overexpressing target receptors.

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate Target Specificity : Use CRISPR knockout models or competitive inhibitors to confirm on-target effects.
  • Meta-Analysis : Compare dose-response curves and pharmacokinetic parameters (e.g., IC50_{50}, AUC) across studies to identify outliers .

Q. How can computational methods predict the compound’s reactivity and stability in silico before experimental validation?

  • Methodological Answer :
  • Quantum Mechanical Calculations : Density functional theory (DFT) predicts reaction pathways (e.g., hydrolysis susceptibility of the spirocyclic ring).
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.
  • Degradation Prediction : Tools like Zeneth (Lhasa Ltd.) model oxidative or photolytic degradation pathways under stress conditions .

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